1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a complex organic compound with a molecular weight of 244.25 g/mol It is known for its unique structure, which includes a cyanophenyl group attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 3-cyanobenzyl bromide with pyrrolidine-2,5-dione under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid can be compared with similar compounds such as:
1-[(4-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with the cyanophenyl group in a different position.
1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[(3-cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c14-7-9-2-1-3-10(6-9)8-15-11(13(17)18)4-5-12(15)16/h1-3,6,11H,4-5,8H2,(H,17,18) |
InChI Key |
ZLNDUOFDNMCDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
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